4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is a chemical compound classified under the tetrahydropyridine family. It is characterized by a tetrahydropyridine ring substituted with a fluorophenyl group at the 4-position. This compound is of significant interest in both chemistry and pharmacology due to its unique structural features that may influence its biological activities and chemical reactivity.
This compound can be sourced from various chemical suppliers and is often utilized as an intermediate in organic synthesis. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structure, which are known for their diverse applications in medicinal chemistry and material science.
The synthesis of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine can be achieved through several methods:
The molecular formula of 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine is . The compound features a tetrahydropyridine ring structure with a fluorophenyl substituent.
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine can participate in various chemical reactions:
The mechanism of action for 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine involves its interaction with biological targets such as enzymes and receptors. The fluorophenyl substituent enhances binding affinity to these targets, potentially modulating biological pathways relevant for therapeutic applications .
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine has several scientific uses:
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine belongs to a class of tetrahydropyridine compounds structurally analogous to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. Like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, its bioactivation depends on enzymatic conversion to pyridinium metabolites, but neurotoxic outcomes vary significantly due to phenyl ring fluorination and absence of N-methylation. The 2-fluorophenyl substitution alters electron distribution and steric bulk, reducing conversion efficiency to the neurotoxic pyridinium cation (1-methyl-4-phenylpyridinium ion) compared to unsubstituted 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine [2] [8].
In vitro studies using striatal synaptosomes demonstrate that fluorinated analogues exhibit 30-50% lower dopamine transporter-mediated uptake than 1-methyl-4-phenylpyridinium ion. This reduced accumulation within dopaminergic neurons diminishes mitochondrial complex I inhibition—the primary mechanism triggering reactive oxygen species generation and ATP depletion [5] [6]. Consequently, 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine shows attenuated striatal dopamine depletion (20-30% reduction) in murine models, contrasting sharply with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine’s 70-80% depletion [2]. Ortho-fluorination also impedes autoxidation kinetics, slowing the formation of stable pyridinium species critical for sustained neurotoxicity [8].
Table 1: Neurotoxic Potency of Tetrahydropyridine Analogues
Compound | Dopamine Transporter Uptake (Relative to 1-methyl-4-phenylpyridinium ion) | Striatal Dopamine Depletion (%) | Complex I Inhibition (IC₅₀, μM) |
---|---|---|---|
1-methyl-4-phenylpyridinium ion | 1.00 | 70–80 | 0.05 |
4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine derivative | 0.65 | 20–30 | 1.20 |
4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridine | 0.75 | 40–50 | 0.80 |
Data synthesized from striatal synaptosome assays and rodent toxicity studies [2] [5] [8]
Species-specific susceptibility differences further highlight metabolic divergences. Whereas 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine induces parkinsonism in primates and mice, rats resist systemic toxicity due to high blood-brain barrier monoamine oxidase-B activity metabolizing 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine before neuronal uptake. Fluorinated analogues exhibit intermediate permeation, partially circumventing this "enzyme barrier" [7].
The 2-fluorophenyl group in 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine significantly enhances lipophilicity (measured as log P ≈ 2.8) compared to non-fluorinated analogues (log P ≈ 2.1), promoting passive diffusion across the blood-brain barrier [5] [10]. Ortho-fluorination reduces hydrogen-bonding potential and molecular polar surface area (< 50 Ų), key determinants of blood-brain barrier penetration [10]. However, this modification concurrently increases substrate affinity for efflux transporters like P-glycoprotein, limiting net brain bioavailability. In vitro Madin-Darby Canine Kidney-pHaMDR cell models—validated predictors of blood-brain barrier permeability—show a 40% decrease in apical-to-basal flux for 4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine versus non-fluorinated congeners, attributable to P-glycoprotein recognition [9].
Table 2: Physicochemical Properties and Blood-Brain Barrier Permeation Parameters
Parameter | 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine | 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine | 4-Phenyl-1,2,3,6-tetrahydropyridine |
---|---|---|---|
Log P (Octanol-water) | 2.8 | 2.1 | 1.9 |
Polar Surface Area (Ų) | 42 | 46 | 46 |
P-glycoprotein Substrate | Yes | No | No |
Papp (×10⁻⁶ cm/s) | 15.2 | 22.7 | 18.9 |
Apparent permeability (Papp) assessed using MDCK-pHaMDR monolayers [9] [10]
Blood-brain barrier monoamine oxidase activity critically modulates neurotoxicity. 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine’s oxidation rate by human cerebral microvessel monoamine oxidase-B is 70% lower than 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine’s, delaying conversion to polar pyridinium metabolites that cannot diffuse back across the blood-brain barrier [7]. This results in prolonged precursor retention within the brain, enabling gradual intraparenchymal activation—a pharmacokinetic profile distinct from 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine’s rapid, peripheral metabolite-dominated processing [7] [10].
The fluorophenyl moiety and tetrahydropyridine ring conformation dictate isoform-specific interactions with monoamine oxidase active sites. 4-(2-Fluorophenyl)-1,2,3,6-tetrahydropyridine exhibits a 5-fold selectivity for monoamine oxidase-B over monoamine oxidase-A (turnover number/Kₘ ratio = 1.8 vs. 0.36 min⁻¹·mM⁻¹), contrasting with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine’s near-equal affinity for both isoforms [2] [4]. This preference arises from ortho-fluorine-induced planarity constraints and steric occlusion within the narrower monoamine oxidase-A substrate cavity (~420 ų volume versus monoamine oxidase-B’s ~700 ų) [4]. Molecular docking simulations indicate the fluorophenyl group engages monoamine oxidase-B via hydrophobic stacking with Tyr398 and Tyr435, while fluorine’s electronegativity destabilizes catalytic water interactions in monoamine oxidase-A [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: